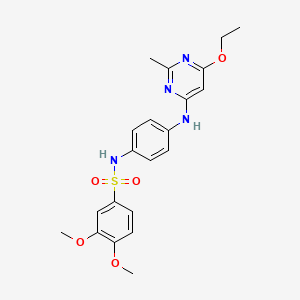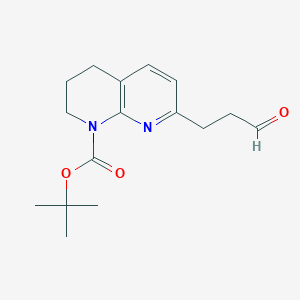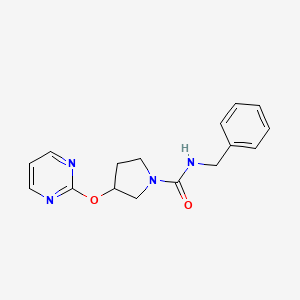
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, and a pyrimidin-2-yloxy group attached to the third carbon of the pyrrolidine ring The carboxamide group is attached to the first carbon of the pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to inhibit specific enzymes or receptors, leading to changes in cellular processes . The compound’s interaction with its targets can result in alterations in cell cycle progression and apoptosis induction within certain cells .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a broad spectrum of biological activities . These activities can range from antiviral to anticancer effects, indicating that the compound may interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against certain cell lines . These compounds can significantly inhibit the growth of these cell lines, indicating potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidin-2-ol and a suitable activating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or activating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes and interactions.
Comparison with Similar Compounds
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds such as:
N-benzylpyrrolidine-1-carboxamide: Lacks the pyrimidin-2-yloxy group, which may affect its biological activity and properties.
3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine: Lacks the carboxamide group, which may affect its solubility and stability.
The uniqueness of this compound lies in the combination of these functional groups, which can confer specific properties and activities that are not present in the individual components.
Properties
IUPAC Name |
N-benzyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-11-13-5-2-1-3-6-13)20-10-7-14(12-20)22-15-17-8-4-9-18-15/h1-6,8-9,14H,7,10-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLWWUVSFLQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
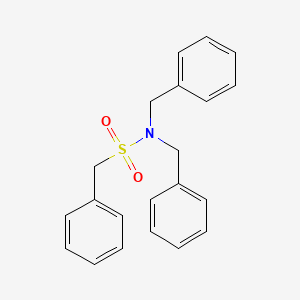
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
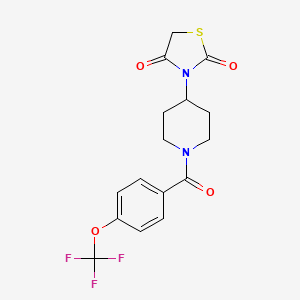
![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2404002.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
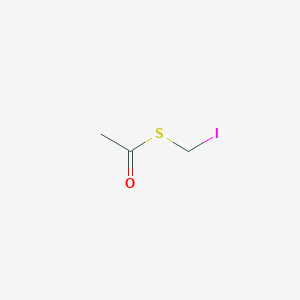
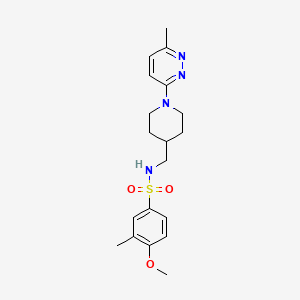
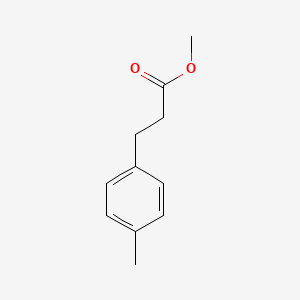

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2404013.png)
